molecular formula C8H13N3O2 B13066481 5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13066481
M. Wt: 183.21 g/mol
InChI Key: ADSPYIJHCDJSAH-UHFFFAOYSA-N
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Description

5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 1343254-61-4) is a substituted tetrahydropyrimidine-dione derivative characterized by a butyl group at the N1 position and an amino group at the C5 position. Its molecular formula is C₈H₁₄N₃O₂, with a molecular weight of 184.22 g/mol.

Key structural features include:

  • Tetrahydropyrimidine core: A partially saturated six-membered ring with two ketone groups at C2 and C2.
  • Butyl substituent: A four-carbon alkyl chain at N1, influencing lipophilicity and membrane permeability.
  • Amino group at C5: Enhances hydrogen-bonding capacity and reactivity in biological systems.

This compound is commercially available from specialized suppliers (e.g., Enamine Ltd.) and is often used as a building block in synthetic organic chemistry .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-amino-1-butylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13)

InChI Key

ADSPYIJHCDJSAH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with diethyl malonate, followed by cyclization with urea under acidic or basic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically produced in large reactors, and the product is isolated through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that 5-amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures to this compound possess notable antimicrobial effects. For instance:

  • Antibacterial Activity : Compounds derived from pyrimidine and triazole frameworks have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The introduction of amino groups enhances binding interactions with bacterial targets.

Antifungal Activity

The compound's derivatives have been explored for antifungal applications. Research indicates that related structures show promising antifungal properties against pathogenic fungi .

Anti-inflammatory Effects

Some derivatives of pyrimidine compounds exhibit anti-inflammatory properties. They have been tested in models such as carrageenan-induced edema in rats, showing significant reduction in inflammation .

Therapeutic Potential

The therapeutic applications of this compound are being investigated for various conditions:

Cancer Treatment

Compounds with similar structural motifs have been evaluated for anticancer activity. Research suggests that modifications to the pyrimidine structure can enhance cytotoxic effects against cancer cell lines .

Neurological Disorders

Some studies suggest potential applications in treating neurological conditions due to the compound's ability to interact with neurotransmitter systems .

Case Studies

A few notable studies highlight the applications of this compound:

StudyFocusFindings
Muthal et al. (2010)Antibacterial ActivitySynthesized and tested derivatives against Bacillus subtilis, showing significant antibacterial activity comparable to standard antibiotics .
Gadegoni et al. (2013)Anti-inflammatory PropertiesReported synthesis and evaluation of pyrimidine derivatives demonstrating anti-inflammatory effects in vivo .
Abdel-Rahman et al. (2020)Anticancer ActivityInvestigated the cytotoxicity of pyrimidine derivatives on various cancer cell lines, indicating potential for further development .

Mechanism of Action

The mechanism of action of 5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Butyl vs.
  • Amino vs. Halogen (C5 position): Bromacil’s bromine substitution at C5 confers herbicidal activity by disrupting plant electron transport chains, whereas the amino group in the target compound may enable interactions with enzymes or receptors in biological systems .
  • Fluorinated Derivatives: The trifluoroethyl analog’s electronegative substituent improves metabolic stability and binding affinity in drug design, a feature absent in the non-fluorinated target compound .

Agrochemical vs. Pharmaceutical Potential

  • Bromacil : A commercial herbicide with broad-spectrum weed control, highlighting the agrochemical utility of tetrahydropyrimidine-diones .

Biological Activity

5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound belonging to the pyrimidine family. Its structure includes a five-membered ring with two nitrogen atoms and a butyl side chain, along with two carbonyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The unique structure of this compound enables it to interact with various biological targets. The presence of the amino group and butyl side chain facilitates diverse modifications that can enhance its biological activity.

Property Details
Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS Number 1343254-61-4

Research indicates that this compound may inhibit specific enzymes or receptors by binding to their active or allosteric sites. This inhibition could be pivotal in developing treatments for conditions like neurodegenerative diseases and inflammatory disorders.

Neuroprotective Effects

Studies suggest that compounds similar to this compound exhibit neuroprotective properties. For instance, one study highlighted its potential to protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to reduce pro-inflammatory cytokines in vitro, indicating its potential utility in conditions characterized by chronic inflammation .

Comparative Studies

A comparative analysis of structurally similar compounds reveals variations in their biological activities:

Compound Name Structural Characteristics Biological Activity
5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneMethyl group instead of butylDifferent anti-inflammatory profile
5-Amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2-thioneThione group instead of dioneAltered reactivity and antimicrobial activity

Case Study 1: Neuroprotection

In a controlled study involving neuronal cell lines exposed to oxidative stressors, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The mechanism was linked to increased expression of neuroprotective factors and decreased levels of reactive oxygen species (ROS) .

Case Study 2: Antimicrobial Activity

Another study examined the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it exhibited notable activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Future Directions

Given its promising biological activities and structural uniqueness, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In vivo efficacy: Assessing the therapeutic effects in animal models.
  • Mechanistic studies: Elucidating the precise molecular mechanisms underlying its biological activities.
  • Structure–activity relationship (SAR) studies: Investigating how modifications to its structure influence activity.

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